Cas no 1219741-86-2 (5-Fluoro-4-iodo-2-nitro-phenylamine)

5-Fluoro-4-iodo-2-nitro-phenylamine is a halogenated nitroaniline derivative with a distinct substitution pattern, offering versatility in synthetic organic chemistry applications. The presence of fluorine and iodine substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, while the nitro group provides a handle for further functionalization. This compound is particularly valuable as an intermediate in pharmaceutical and agrochemical research, where its structural motifs are leveraged for the development of bioactive molecules. Its well-defined reactivity and stability under controlled conditions make it a reliable building block for complex molecular architectures. Proper handling and storage are recommended due to its sensitivity to light and moisture.
5-Fluoro-4-iodo-2-nitro-phenylamine structure
1219741-86-2 structure
Product Name:5-Fluoro-4-iodo-2-nitro-phenylamine
CAS No:1219741-86-2
MF:C6H4FIN2O2
MW:282.011036872864
MDL:MFCD21686787
CID:2107797
PubChem ID:57481487
Update Time:2025-05-22

5-Fluoro-4-iodo-2-nitro-phenylamine Chemical and Physical Properties

Names and Identifiers

    • 5-fluoro-4-iodo-2-nitrobenzenamine
    • 5-fluoro-4-iodo-2-nitroaniline
    • VYUKTTWGCYDBIV-UHFFFAOYSA-N
    • 5-fluoro-4-iodo-2-nitro-phenylamine
    • 1219741-86-2
    • AKOS015443641
    • SCHEMBL2315347
    • DB-333009
    • G10293
    • 5-Fluoro-4-iodo-2-nitro-phenylamine
    • MDL: MFCD21686787
    • Inchi: 1S/C6H4FIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
    • InChI Key: VYUKTTWGCYDBIV-UHFFFAOYSA-N
    • SMILES: IC1C(=CC(=C(C=1)[N+](=O)[O-])N)F

Computed Properties

  • Exact Mass: 281.93015g/mol
  • Monoisotopic Mass: 281.93015g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8
  • XLogP3: 2.4

5-Fluoro-4-iodo-2-nitro-phenylamine Pricemore >>

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